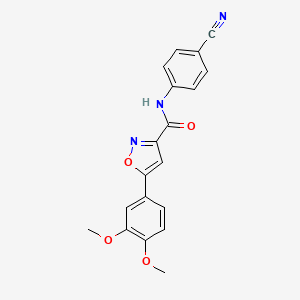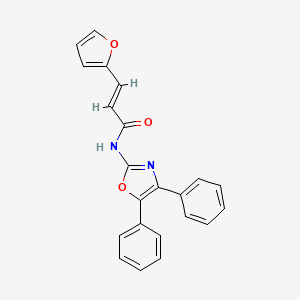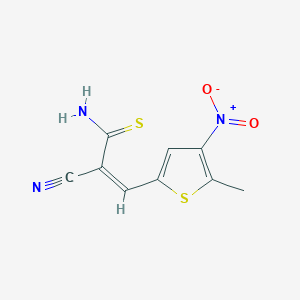![molecular formula C17H17ClN4O2 B4625564 (3aR,7aS)-2-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4625564.png)
(3aR,7aS)-2-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione
説明
Synthesis Analysis
The synthesis of hexahydro-1H-isoindole-1,3(2H)-dione derivatives involves starting from 3-sulfolene and undergoing epoxidation followed by the opening of the epoxide with nucleophiles to yield the desired derivatives. Amino and triazole derivatives, similar to the compound , are obtained from the product of the epoxide opening reaction with sodium azide. Additionally, hydroxyl analogues can be obtained from cis-hydroxylation of the precursors, and these hydroxyl groups can be converted to acetates, contributing to the structural diversity of these compounds (Tan et al., 2016).
Molecular Structure Analysis
The molecular structure of similar hexahydroisoindole-1,3-dione compounds has been characterized using various spectroscopic techniques. For example, 2D NMR spectroscopy, including COSY and HSQC, has been used to establish the structural identity and correlation between neighboring protons and carbons in the compound's structure, providing detailed insights into its molecular framework (Dioukhane et al., 2021).
Chemical Reactions and Properties
The compound and its derivatives are involved in various chemical reactions, contributing to their chemical properties. For instance, the cycloaddition reactions of similar compounds with other reactive species can lead to the formation of new derivatives with different structural features and chemical functionalities. The reactivity of these compounds under different conditions can significantly influence their chemical properties and potential applications in various fields (Adam et al., 1989).
Physical Properties Analysis
The physical properties of hexahydro-1H-isoindole-1,3(2H)-dione derivatives, including the compound , can be inferred from their structural characteristics. These compounds typically exhibit solid-state properties that can be analyzed through crystallography, revealing information about their conformation, crystal packing, and intermolecular interactions. Such studies help in understanding the stability, solubility, and other physical aspects of these compounds (Mitchell et al., 2013).
Chemical Properties Analysis
The chemical properties of hexahydro-1H-isoindole-1,3(2H)-dione derivatives are closely related to their molecular structure and the functional groups present. For example, the presence of triazole and chlorobenzyl groups in the compound can impart specific reactivity patterns, such as susceptibility to nucleophilic attacks or participation in coupling reactions. These chemical properties are crucial for understanding the compound's behavior in various chemical environments and potential reactivity towards other compounds or reagents (Kaur et al., 2019).
科学的研究の応用
Photophysical Properties and Dipole Moments
A study by Akshaya et al. (2016) synthesized a novel phthalimide derivative related to the chemical structure . They investigated the solvatochromic behavior and dipole moments of the derivative in different solvents using various solvent correlation methods. The study aimed to analyze solute-solvent interactions, providing insights into the chemical stability and reactive centers of the molecule. This research highlights the potential application of similar compounds in understanding molecular interactions in diverse solvent environments, which can be crucial for designing drugs and materials with specific optical properties (Akshaya, Varghese, Lobo, Kumari, & George, 2016).
NMR Spectroscopy in Structural Characterization
Dioukhane et al. (2021) demonstrated the use of 1D and 2D NMR spectroscopy in confirming the structure of a related isoindole-1,3-dione derivative. The study emphasizes the importance of NMR techniques in the precise characterization of complex organic molecules, which is essential for the development of pharmaceuticals and materials with tailored properties (Dioukhane, Aouine, Nakkabi, Boukhssas, Faraj, & Alami, 2021).
Synthesis of Hexahydro-1H-isoindole-1,3(2H)-dione Derivatives
Tan et al. (2016) developed a new synthesis method for hexahydro-1H-isoindole-1,3(2H)-dione derivatives, starting from 3-sulfolene. This work contributes to the synthetic chemistry field by providing a novel route to access a class of compounds that could have applications in medicinal chemistry, particularly in the design and development of new therapeutic agents (Tan, Koc, Kishali, Şahin, & Kara, 2016).
Antibacterial Activity of Isoindole-1,3-dione Derivatives
A study by Ahmed et al. (2006) synthesized alkoxy isoindole-1,3-dione derivatives and evaluated their antibacterial properties against various bacterial strains. This research highlights the potential of isoindole-1,3-dione derivatives as chemotherapeutic agents, showcasing the relevance of such compounds in addressing bacterial resistance and the development of new antibiotics (Ahmed, Sharma, Nagda, Salvi, & Talesara, 2006).
特性
IUPAC Name |
(3aS,7aR)-2-[1-[(2-chlorophenyl)methyl]-1,2,4-triazol-3-yl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O2/c18-14-8-4-1-5-11(14)9-21-10-19-17(20-21)22-15(23)12-6-2-3-7-13(12)16(22)24/h1,4-5,8,10,12-13H,2-3,6-7,9H2/t12-,13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJZVVYITCMEZKM-BETUJISGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C2=O)C3=NN(C=N3)CC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]2[C@@H](C1)C(=O)N(C2=O)C3=NN(C=N3)CC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3aR,7aS)-2-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]-3-nitrobenzenesulfonamide](/img/structure/B4625496.png)
![[3-(4-morpholinyl)propyl][3-(2-pyrimidinyloxy)benzyl]amine dihydrochloride](/img/structure/B4625503.png)
![N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-(2-isopropyl-5-methylphenoxy)acetamide](/img/structure/B4625504.png)


![4-tert-butyl-N-[2-(2-methoxyphenoxy)ethyl]benzamide](/img/structure/B4625520.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-biphenylcarboxamide](/img/structure/B4625526.png)

![methyl 2-({[(5-tert-butyl-3-isoxazolyl)amino]carbonyl}amino)benzoate hydrochloride](/img/structure/B4625533.png)
![3-methyl-N-(4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide](/img/structure/B4625548.png)
![[1-(4-methylcyclohexyl)-2-piperidinyl]methanol](/img/structure/B4625549.png)
![methyl 4-{[3-(4-methylphenyl)propanoyl]oxy}benzoate](/img/structure/B4625553.png)
![(pyridin-4-ylmethyl)[4-(2-thienylmethoxy)benzyl]amine hydrochloride](/img/structure/B4625561.png)